4-Azido-1-(2-thienyl)butan-1-one
Overview
Description
4-Azido-1-(2-thienyl)butan-1-one is a chemical compound with the molecular formula C8H10N3OS . It has an average mass of 195.242 Da and a monoisotopic mass of 195.046631 Da .
Molecular Structure Analysis
The molecular structure of 4-Azido-1-(2-thienyl)butan-1-one consists of a butanone backbone with a 2-thienyl group and an azido group attached. The exact arrangement of these groups can be determined by analyzing the compound’s InChI code .Physical And Chemical Properties Analysis
4-Azido-1-(2-thienyl)butan-1-one is a compound with a molecular weight of 196.25 . For more detailed physical and chemical properties, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Cyclocondensation : The synthesis of compounds with a similar backbone to 4-Azido-1-(2-thienyl)butan-1-one, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, has been investigated, demonstrating methods of acylation and reactions with hydroxylamine and hydrazine. X-ray structural analysis provided insights into the crystal structure and intermolecular interactions within these compounds (Flores et al., 2018).
- Interaction with Amines : The interaction of structurally similar compounds with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives has been studied, showcasing the versatility of thienyl-based butanones in synthesizing complex heterocyclic compounds (Potikha et al., 2010).
Applications in Sensing and Detection
- NIR Fluorescent Chemosensors : Thienyl-containing compounds derived from 2-vinylthiophene have been developed for selective detection of Hg2+ ions in solution, demonstrating the application of thienyl-based compounds in environmental monitoring and biological systems (Jiang et al., 2016).
Material Science and Polymer Chemistry
- Polymer Synthesis : The one-pot synthesis of polytriazole grafted with poly(e-caprolactone) illustrates the utility of azido-functionalized butanols (such as 4-azido-1-(prop-2-yn-1-yloxy)butan-2-ol) in creating novel graft copolymers, revealing potential applications in material science and engineering (Gungor & Kiskan, 2014).
properties
IUPAC Name |
4-azido-1-thiophen-2-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMMBQOVMOYHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-(2-thienyl)butan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.